molecular formula C12H13F2N3O2 B13658265 2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

Cat. No.: B13658265
M. Wt: 269.25 g/mol
InChI Key: WYBYSZZTJKCLBE-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol (CAS: 241479-72-1) is a triazole-containing antifungal agent with a chiral (2R,3R)-configuration. Its synthesis involves a multi-step process starting from the key intermediate (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, which is converted into an epoxide intermediate and further functionalized via azide ring-opening and catalytic hydrogenation . The absolute stereochemistry of related intermediates has been confirmed by X-ray crystallography, ensuring precise structural control critical for antifungal efficacy .

Biological Relevance As part of a broader class of azole antifungals, this compound targets fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Its structural features, including the triazole ring and difluorophenyl group, enhance binding affinity and metabolic stability .

Properties

IUPAC Name

2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8,18-19H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBYSZZTJKCLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

Detailed Synthetic Route and Reaction Conditions

Organomagnesium Intermediate Formation

A key step involves the formation of a Grignard reagent from 1-bromo-2,5-difluorobenzene:

  • Magnesium metal (e.g., 5.15 g, 0.021 mole) is reacted with 1-bromo-2,5-difluorobenzene in dry tetrahydrofuran (THF) under controlled warming (~40°C) to initiate the Grignard formation.
  • The addition of 1-bromo-2,5-difluorobenzene is gradual to maintain reaction control.
  • After formation, the Grignard reagent is cooled to -20°C before further reaction.
Addition to Epoxide or Carbonyl Intermediate
  • The Grignard reagent is reacted with an epoxide or a suitable carbonyl intermediate (e.g., an oil-like intermediate 3a in THF).
  • The addition is slow (dropwise over 1 hour) at low temperatures to control stereochemistry.
  • The mixture is stirred at room temperature for several hours (e.g., 3.5 hours) to complete the reaction.
Workup and Purification
  • The reaction mixture is diluted with ethyl acetate and washed with aqueous ammonium chloride and brine.
  • Organic layers are combined, washed with water and brine, dried over sodium sulfate, and concentrated.
  • The product is isolated as a crystalline solid, often as a hydrochloride salt, by filtration.

One-Pot Synthesis and Diastereomeric Purity

  • Innovative methods allow carrying out multiple reaction steps (VII, VIII, IX in the referenced patent scheme) in a single pot without isolating intermediates, increasing efficiency and yield.
  • This one-pot approach yields diastereomerically pure (2R,3R) and (2S,3S) isomers free from contaminants and avoids expensive chromatographic purification.

Alternative Synthetic Approaches

  • Protection and deprotection of hydroxyl groups using silyl protecting groups such as 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) have been employed to facilitate selective reactions on the triazole or aromatic moieties.
  • Alkylation reactions using tosylates or brosylates in polar aprotic solvents (DMF, DMSO) under basic conditions (NaH) are used to introduce or modify substituents on the molecule.
  • Hydrogenation with Pd/C and formic acid can be used for selective reduction steps in the synthetic sequence.

Industrial Scale Considerations

  • The process has been optimized for commercial production by minimizing purification steps and using cost-effective reagents.
  • Continuous flow reactors and controlled temperature protocols enhance reproducibility and scalability.
  • Isolation of the compound as a crystalline hydrochloride salt is preferred for ease of handling and purity.

Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Grignard formation Mg, 1-bromo-2,5-difluorobenzene, THF, 40°C Controlled addition, formation of ArMgBr
2 Nucleophilic addition Grignard reagent + epoxide/carbonyl intermediate, -20°C to RT Slow addition to control stereochemistry
3 Workup EtOAc, NH4Cl/brine wash, Na2SO4 drying Isolation of crude product
4 Salt formation HCl in suitable solvent Crystallization of hydrochloride salt
5 Protection/deprotection (optional) SEM-Cl, NaH, DMF/DMSO For selective functional group manipulation
6 Alkylation Tosylates/brosylates, NaH, DMF/DMSO, elevated temp Introduction of side chains or modifications
7 Reduction (optional) Pd/C, formic acid, 60°C Selective hydrogenation

Comprehensive Research Findings and Analysis

Diastereomeric Purity and Stereochemical Control

  • The stereochemistry at carbons 2 and 3 of the butane-2,3-diol backbone is crucial for biological activity.
  • The patented methods achieve high diastereomeric purity (e.g., >98%) without chromatographic purification by carefully controlling reaction conditions and using one-pot sequences.
  • Absolute inversion of configuration at chiral centers can be accomplished efficiently, enabling access to both (2R,3R) and (2S,3S) isomers.

Yield and Efficiency

  • The one-pot synthesis reduces time and cost by avoiding isolation of intermediates.
  • High yields of the final crystalline product are reported, with purity suitable for pharmaceutical applications.

Reagent and Solvent Selection

  • Use of dry, aprotic solvents such as THF, DMF, and DMSO is standard to maintain reactivity and selectivity.
  • Bases like sodium hydride (NaH) are employed for deprotonation steps.
  • Protective groups such as SEM-Cl facilitate selective reactions on multifunctional molecules.

Data Table: Typical Reaction Conditions for Preparation

Parameter Value/Condition Comments
Magnesium 5.15 g (0.021 mole) For Grignard reagent formation
1-Bromo-2,5-difluorobenzene 22-25 mL (0.019-0.022 mole) Gradual addition at 40°C
Solvent Tetrahydrofuran (THF) Dry, inert atmosphere required
Temperature (Grignard formation) 40°C Initiate reaction
Temperature (Addition to epoxide) -20°C to RT Control stereochemistry
Stirring time (post-addition) 3.5 hours Ensure reaction completion
Workup solvents Ethyl acetate, brine, NH4Cl solution Extraction and washing
Drying agent Sodium sulfate (Na2SO4) Remove residual water
Isolation Crystallization as hydrochloride salt Filtration and drying

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in the treatment of various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways, metabolic processes, and gene expression, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Similarity Analysis

The following table summarizes key structural analogs and their similarities to the target compound:

Compound Name (CAS) Substituents/Modifications Structural Similarity Score Key Features
(2R,3R)-2-(2,4-Difluorophenyl)-... (CAS: 127000-90-2) 2,4-Difluorophenyl group 0.92 Higher fluorine substitution at C2 and C4 positions; intermediate in synthesis
(2R,3R)-3-Amino-2-(2,4-difluorophenyl)-... (CAS: 118689-07-9) 3-Amino group substitution 0.87 Increased polarity; potential for enhanced solubility or altered CYP51 binding
Basilea Pharmaceutica AG derivatives Thiadiazole-phenylthiazole side chains N/A Extended side chains for broader-spectrum activity; resistance mitigation
Key Observations:
  • Fluorine Position: The 2,5-difluorophenyl variant (target compound) differs from the 2,4-difluorophenyl analog (CAS: 127000-90-2) in fluorine substitution.
  • Functional Group Additions: The 3-amino derivative (CAS: 118689-07-9) introduces a basic amine, which could improve water solubility but may reduce membrane permeability compared to the hydroxyl-containing target compound .
  • Side Chain Extensions : Derivatives from Basilea Pharmaceutica incorporate thiadiazole-phenylthiazole moieties, enhancing activity against resistant strains by diversifying binding interactions .

Antifungal Activity and Resistance Profiles

  • 2,4-Difluorophenyl Intermediate : Demonstrated broad-spectrum activity in preliminary studies, serving as a precursor to advanced derivatives .
  • Thiadiazole Derivatives : Exhibited enhanced efficacy against fluconazole-resistant Candida albicans, likely due to multi-target engagement .
  • Resistance Mechanisms : Fluconazole resistance in C. albicans involves CYP51 mutations and efflux pump upregulation. The rigid (2R,3R)-configuration of the target compound may reduce susceptibility to these mechanisms by maintaining binding affinity .

Q & A

Q. What are the key structural features and stereochemical considerations of 2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol?

The compound features a difluorophenyl group, a triazole ring, and two adjacent hydroxyl groups on a butane backbone. It has two defined stereocenters at the C2 and C3 positions, conferring (2R,3R) absolute configuration. The molecular formula is C₁₂H₁₃F₂N₃O₂ (MW: 269.25 g/mol), with a density of 1.38 g/cm³. Stereochemical confirmation is critical for biological activity, as enantiomeric impurities can reduce efficacy .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves multi-step reactions starting from 2,5-difluorobenzene. Key steps include halogenation, nucleophilic substitution to introduce the triazole ring, and stereoselective hydroxylation. For example, intermediates like (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol are prepared via chiral resolution or asymmetric catalysis, as described in prior work . Reaction conditions (e.g., solvents like acetonitrile, temperatures of 20–60°C) are optimized to control regioselectivity .

Q. How is spectroscopic characterization performed to confirm structure and purity?

Structural confirmation involves:

  • Elemental analysis to verify composition.
  • IR spectroscopy to identify hydroxyl (≈3400 cm⁻¹) and triazole (≈1500 cm⁻¹) stretches.
  • NMR (¹H and ¹³C) to assign stereochemistry and substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm).
  • Mass spectrometry (ESI-MS) for molecular ion validation .

Q. What safety precautions are required when handling this compound?

The compound has hazard statements H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere at 2–8°C. Dispose via approved waste protocols .

Advanced Research Questions

Q. How can the synthetic route be optimized to improve enantiomeric purity?

  • Chiral auxiliaries : Use (R)- or (S)-configured catalysts during hydroxylation to enhance stereoselectivity.
  • Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose-based) for intermediate purification.
  • Reaction monitoring : Use in-situ FTIR or HPLC to track enantiomeric excess (ee) during synthesis .

Q. What structure-activity relationships (SAR) govern its antifungal activity?

  • The triazole ring is essential for binding fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis.
  • Fluorine atoms on the phenyl group enhance lipophilicity and membrane penetration.
  • Modifying the butanediol backbone (e.g., methyl substitution) can alter potency and toxicity. SAR studies suggest that 2,5-difluoro substitution improves antifungal spectrum compared to 2,4-difluoro analogs .

Q. What analytical methods are suitable for impurity profiling?

  • HPLC with UV/HRMS detection : Use a C18 column (e.g., Zorbax Eclipse Plus) and gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities like 5-hydroxymethylfurfural (RRT 0.22–0.28) or oxidized byproducts.
  • Relative retention time (RRT) mapping : Compare impurity peaks against reference standards .

Q. How does the compound’s mechanism of action compare to commercial triazole antifungals?

Unlike fluconazole, which has a single triazole ring, this compound’s dual hydroxyl groups and difluorophenyl moiety enhance binding to CYP51’s heme cofactor. Molecular docking studies suggest stronger hydrophobic interactions with active-site residues (e.g., Tyr118), reducing IC₅₀ values against Candida spp. .

Q. How can comparative efficacy studies with structural analogs be designed?

  • In vitro assays : Test MIC (minimum inhibitory concentration) against Candida albicans, Aspergillus fumigatus, and resistant strains (e.g., Candida auris).
  • In vivo models : Use murine systemic candidiasis models to compare survival rates and fungal burden reduction versus voriconazole or posaconazole.
  • Cytotoxicity screening : Assess mammalian cell viability (e.g., HepG2 cells) to identify selectivity indices .

Q. What factors influence the compound’s stability under physiological conditions?

  • pH-dependent degradation : The hydroxyl groups may undergo oxidation at pH >7, forming ketone derivatives. Stabilize formulations with antioxidants (e.g., ascorbic acid).
  • Thermal stability : Store below 25°C to prevent triazole ring decomposition.
  • Light sensitivity : Protect from UV exposure to avoid photodegradation .

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